6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid
Description
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is a halogenated benzo[b]thiophene derivative characterized by a carboxylic acid group at the 2-position and chloro/fluoro substituents at the 6- and 5-positions, respectively. This structure imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2S/c10-5-3-7-4(1-6(5)11)2-8(14-7)9(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDPYXGXNFJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the benzothiophene ring. One common method involves the halogenation of benzo[b]thiophene derivatives followed by carboxylation. For instance, starting with a benzo[b]thiophene precursor, chlorination and fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification. For example, ethyl esters of related benzo[b]thiophene derivatives are synthesized under anhydrous conditions using KCO in DMF at 60°C . Hydrolysis back to the carboxylic acid is achieved with NaOH (3N) at room temperature, followed by acidification with HCl (1N) to precipitate the product .
Example Procedure for Hydrolysis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | NaOH (3N, 2 eq.), EtOH, RT, overnight | Sodium salt formation |
| 2 | HCl (1N), HO | Acid precipitation (85–92% yield) |
Amide and Hydrazide Formation
The carboxylate reacts with amines or hydrazines via coupling agents. For instance:
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Amide Synthesis : Reaction with 6-fluorobenzo[d]thiazol-2-amine using EDC·HCl and DMAP in CHCl yields acylated products (40–43% yield) .
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Hydrazide Synthesis : Condensation with hydrazine derivatives forms hydrazides, which further react with aldehydes to produce acylhydrazones .
Representative Reaction for Hydrazide Formation
text6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid + Hydrazine → Hydrazide intermediate Hydrazide intermediate + Aldehyde → Acylhydrazone (e.g., (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide)[7]
Key Data
| Product | MIC (µg/mL) against S. aureus | Cytotoxicity (A549 cells) |
|---|---|---|
| Acylhydrazone II.b | 4 (all strains) | No toxicity observed |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For example, heating at 245°F (118.3°C) under pressure in the presence of phase transfer catalysts (e.g., TBAB) facilitates decarboxylation to yield substituted benzo[b]thiophenes .
Conditions
Substitution Reactions
The chlorine and fluorine substituents participate in nucleophilic aromatic substitution (NAS), though the electron-deficient ring may require harsh conditions.
Chlorine Substitution
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Nucleophilic Replacement : Chlorine at position 6 is replaced by amines (e.g., NH) in polar aprotic solvents like DMF at elevated temperatures .
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Buchwald-Hartwig Amination : Requires Pd catalysts but is hindered by the electron-withdrawing carboxylate group .
Fluorine Substitution
Fluorine at position 5 is less reactive due to stronger C–F bonds but can be displaced under radical or photochemical conditions (not explicitly reported in sources).
Metal-Catalyzed Coupling
The benzo[b]thiophene core participates in palladium-catalyzed cross-coupling:
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Suzuki-Miyaura : Limited by electron-withdrawing groups but feasible with electron-rich arylboronic acids .
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Direct β-Arylation : Achieved at room temperature using Pd(OAc), AgCO, and HFIP solvent (yields up to 85%) .
Mechanistic Insight
-
β-Arylation proceeds via a carbo-palladation pathway, supported by C/H kinetic isotope effects (KIEs) .
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DFT calculations confirm a free energy barrier of 22.4 kcal/mol for the rate-determining step .
Oxidation and Reduction
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Oxidation : The thiophene sulfur oxidizes to sulfoxide or sulfone using mCPBA or HO/AcOH .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiophene ring to dihydrobenzo[b]thiophene .
Biological Activity Modulation
Derivatives of this compound exhibit pharmacological relevance:
Scientific Research Applications
Chemical Properties and Reactions
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, making it a versatile building block in organic synthesis. The primary reactions include:
- Oxidation : This compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines or thiols under basic conditions.
These reactions highlight the compound's utility as a precursor for more complex organic molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against drug-resistant strains of Staphylococcus aureus, it demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, comparable to established antibiotics. Importantly, it showed no cytotoxicity towards human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism involves disrupting critical cellular pathways necessary for cancer cell survival . This makes it a promising candidate for further development as an anticancer agent.
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique chemical structure allows it to participate in electronic applications where charge transport properties are critical.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the biological system and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues identified include:
Key Observations :
- Lipophilicity : Methyl (CH₃) and trifluoromethyl (CF₃) groups increase logP compared to the target compound’s chloro/fluoro substituents. For example, methyl-substituted analogues (e.g., 66490-32-2) exhibit higher lipophilicity, which correlates with enhanced membrane permeability in antiproliferative assays .
- Electronic Effects : The electron-withdrawing nature of Cl and F in the target compound may improve binding to electron-rich biological targets, such as enzymes or receptors, compared to electron-donating groups (e.g., CH₃) .
- Steric Considerations : Bulkier substituents (e.g., CF₃ at position 3 in 752135-60-7) may hinder target engagement but improve metabolic stability by blocking oxidative degradation .
Physicochemical and Pharmacokinetic Profiles
| Property | 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic Acid | 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | 5-Chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 244.65 | 226.67 | 294.67 |
| Estimated clogP | ~2.1 | ~3.0 | ~3.8 |
| Solubility (aq.) | Moderate (polar substituents) | Low (hydrophobic CH₃) | Very low (hydrophobic CF₃) |
| Metabolic Stability | High (F resists oxidation) | Moderate | High (CF₃ blocks metabolism) |
Biological Activity
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves halogenation and carboxylation processes. Common methods include:
- Halogenation : Using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
- Carboxylation : Conducted under high pressure and temperature conditions using carbon dioxide.
These synthetic routes are crucial for producing the compound with the desired purity and yield, which is essential for biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, potentially leading to inhibitory effects on target proteins involved in various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity. In a study assessing the compound's efficacy against drug-resistant strains of Staphylococcus aureus, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. Notably, it showed no cytotoxicity towards human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL, suggesting a favorable safety profile .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been identified as a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism involves disrupting cellular pathways critical for cancer cell survival .
Study on Antistaphylococcal Activity
A specific study evaluated the antistaphylococcal activity of this compound derivatives. The results indicated that these compounds were effective against multiple strains of S. aureus, including those resistant to standard treatments. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .
In Vivo Pharmacokinetics
In vivo studies have shown that related benzothiophene carboxylate derivatives exhibit excellent pharmacokinetic properties. For example, one derivative demonstrated a terminal half-life of approximately 730 minutes and metabolic stability, indicating potential for therapeutic applications in metabolic disorders linked to branched-chain amino acids .
Data Summary
| Property | Value |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 4 µg/mL against S. aureus |
| Cytotoxicity (A549 cells) | No observed toxicity at 128 µg/mL |
| Terminal Half-Life | 730 minutes |
| Pharmacokinetic Stability | No degradation in 240 minutes |
Q & A
Basic Research Questions
Q. How can 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid be structurally identified and characterized?
- Methodology :
- Molecular Formula : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis (CHClFOS, MW = 212.65) .
- Spectroscopic Analysis : Use H NMR (400 MHz, DMSO-d) to detect aromatic protons and substituent patterns. For example, signals near δ 8.18 ppm (d, J = 1.9 Hz) and δ 7.97 ppm (d, J = 8.7 Hz) correlate with benzo[b]thiophene protons .
- Purity Assessment : Employ HPLC with UV detection (≥98% purity threshold) .
Q. What are the recommended storage conditions for this compound?
- Protocol : Store at -20°C in a vacuum-sealed glass container under dark conditions to prevent degradation via hydrolysis or photochemical reactions .
Q. What are the foundational synthetic routes for benzo[b]thiophene-2-carboxylic acid derivatives?
- General Approach :
- Halogenation : Introduce chlorine/fluorine via electrophilic substitution using Cl/FeCl or fluorinating agents like Selectfluor™. Optimize reaction temperature (40–80°C) and solvent (e.g., DCM) to minimize byproducts .
- Carboxylic Acid Formation : Oxidize methyl or alcohol groups on the thiophene ring using KMnO/HSO under reflux .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Strategies :
- Sequential Halogenation : Prioritize fluorination before chlorination to reduce steric hindrance. Use anhydrous conditions and catalysts like Pd(OAc) for regioselectivity .
- Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound .
- Yield Monitoring : Track reaction progress via TLC (R ≈ 0.3 in 1:3 EtOAc/hexane) and quantify using GC-MS .
Q. What advanced analytical techniques resolve contradictions in spectral data for fluorinated thiophene derivatives?
- Troubleshooting Framework :
- Multi-Nuclear NMR : Use F NMR to confirm fluorine substitution (e.g., δ -110 to -120 ppm for aromatic-F) and C NMR to assign carbonyl carbons (~170 ppm) .
- X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry by analyzing crystal structures .
- High-Resolution MS : Differentiate isomers (e.g., 5-fluoro vs. 6-fluoro) via exact mass measurements (error < 2 ppm) .
Q. How can this compound be functionalized for targeted biological applications?
- Functionalization Strategies :
- Esterification : React with methanol/HSO to produce methyl esters for prodrug development .
- Amide Coupling : Use EDC/HOBt to conjugate with amines (e.g., for kinase inhibitor synthesis). Monitor coupling efficiency via FT-IR (disappearance of -COOH peak at ~1700 cm) .
- Metal Complexation : Explore coordination with transition metals (e.g., Pd, Cu) for catalytic or antimicrobial studies .
Q. What stability challenges arise under varying pH conditions, and how are they addressed?
- Stability Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
